Acebutolol Hydrochloride

Intrinsic Sympathomimetic Activity Hemodynamics Cardiovascular Pharmacology

Acebutolol Hydrochloride is a cardioselective β1-adrenergic receptor antagonist distinguished by moderate intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties. Its active metabolite, diacetolol, extends duration of action. Unlike non-ISA agents (e.g., atenolol, metoprolol), acebutolol avoids adverse effects on serum triglycerides and glucose, making it ideal for hypertensive patients with dyslipidemia or diabetes. With a brain-to-plasma ratio ~98% lower than propranolol, it minimizes CNS side effects (fatigue, depression). The APSI trial uniquely demonstrated significant post-infarction mortality reduction among ISA beta-blockers. Procurement supports evidence-based cardioprotective therapy with superior patient adherence and reduced therapy-switching costs.

Molecular Formula C18H29ClN2O4
Molecular Weight 372.9 g/mol
CAS No. 34381-68-5
Cat. No. B000375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcebutolol Hydrochloride
CAS34381-68-5
SynonymsAcebutolol
Acebutolol Hydrochloride
Acetobutolol
Apo Acebutolol
Apo-Acebutolol
ApoAcebutolol
M and B 17803 A
M and B 17803A
M and B-17803 A
M and B17803 A
Monitan
Neptal
Novo Acebutolol
Novo-Acebutolol
NovoAcebutolol
Prent
Rhotral
Sectral
Molecular FormulaC18H29ClN2O4
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl
InChIInChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H
InChIKeyKTUFKADDDORSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility55.9 [ug/mL] (The mean of the results at pH 7.4)
In ethanol, 70 mg/ml at room temperature
In water, 200 mg/l at room temperature

Structure & Identifiers


Interactive Chemical Structure Model





Acebutolol Hydrochloride (CAS 34381-68-5): Procurement Guide for Cardioselective Beta-Blockers with ISA


Acebutolol Hydrochloride is a cardioselective β1-adrenergic receptor antagonist [1]. It is distinguished from many other beta-blockers by its moderate intrinsic sympathomimetic activity (ISA), a property that provides a submaximal agonist effect, and membrane-stabilizing activity [2]. The compound is metabolized to an active and more cardioselective metabolite, diacetolol, which extends its duration of action [1].

Beyond Beta-Blockade: Why Acebutolol Hydrochloride is Not Clinically Interchangeable


The therapeutic profile of a beta-blocker is defined by its unique combination of secondary pharmacodynamic properties, including intrinsic sympathomimetic activity (ISA), degree of cardioselectivity, and lipophilicity. Acebutolol possesses a distinct combination of moderate ISA [1] and relative cardioselectivity [2] that is not shared by all drugs in the class. Consequently, generic substitution with a non-ISA beta-blocker (e.g., atenolol, metoprolol) or a non-cardioselective agent (e.g., propranolol) can lead to predictably different hemodynamic and metabolic outcomes, as quantified in the comparative evidence below.

Quantitative Evidence for Acebutolol Hydrochloride's Differential Profile


Intrinsic Sympathomimetic Activity (ISA) Quantified: A Distinct Hemodynamic Profile

Acebutolol's moderate intrinsic sympathomimetic activity (ISA) results in less resting bradycardia compared to beta-blockers lacking this property [1]. This partial agonist effect has been quantified in vitro, demonstrating a submaximal cardiac stimulatory effect [1].

Intrinsic Sympathomimetic Activity Hemodynamics Cardiovascular Pharmacology

Relative Cardioselectivity: Attenuation of β2-Mediated Metabolic Responses vs. Propranolol

In a double-blind, randomized crossover study in healthy subjects (N=6), acebutolol (200 mg) demonstrated significantly less antagonism of isoprenaline-induced metabolic responses compared to the non-selective beta-blocker propranolol (80 mg) [1]. This indicates a greater degree of β2-receptor sparing.

Cardioselectivity Metabolic Effects Beta-2 Adrenoceptors

Metabolic Neutrality: No Adverse Effect on Serum Triglycerides vs. Non-ISA Beta-Blockers

In contrast to many beta-blockers without ISA, acebutolol does not elevate serum triglycerides during long-term therapy [1]. This effect is attributed to its intrinsic sympathomimetic activity (ISA) [1]. A direct comparative study also confirmed no significant changes in serum triglycerides or HDL cholesterol with acebutolol [2].

Lipid Metabolism Triglycerides Adverse Effects

Lipophilicity and CNS Penetration: Lower Brain Uptake Ratio than Propranolol

Acebutolol exhibits low to moderate lipophilicity, which limits its penetration across the blood-brain barrier. A comparative study in anesthetized cats demonstrated a significantly lower brain-to-plasma concentration ratio for acebutolol compared to the highly lipophilic beta-blocker propranolol [1].

Lipophilicity Pharmacokinetics CNS Penetration

Efficacy in Post-Infarction Mortality Reduction: Demonstrated Clinical Outcome

The clinical utility of acebutolol is supported by a landmark trial demonstrating its efficacy in reducing post-infarction mortality. The Acebutolol Prevention of Secondary Infarction trial (APSI) showed that acebutolol significantly decreased mortality in high-risk patients after myocardial infarction [1]. This outcome is particularly notable as the role of ISA in secondary prevention has been a subject of debate for other agents.

Secondary Prevention Myocardial Infarction Mortality

Comparative Tolerability: Fewer Patient Withdrawals vs. Propranolol

In a large, double-blind, parallel-group study comparing acebutolol and propranolol, acebutolol was associated with a lower incidence of neurologic side effects and significantly fewer patient withdrawals due to adverse effects [1].

Tolerability Adverse Events Clinical Trial

Evidence-Based Application Scenarios for Acebutolol Hydrochloride


Long-Term Management of Hypertension and Angina in Patients with Metabolic Considerations

For hypertensive or anginal patients where metabolic neutrality is a priority (e.g., those with dyslipidemia or diabetes), acebutolol's ISA-mediated lack of adverse effect on serum triglycerides [1] and glucose [2] provides a quantifiable advantage over non-ISA cardioselective agents like metoprolol or atenolol. The evidence supports its use as a first-line beta-blocker in this specific patient subset to avoid exacerbating metabolic syndrome.

Secondary Prevention Following Myocardial Infarction in High-Risk Patients

Acebutolol is uniquely positioned among ISA-possessing beta-blockers due to the positive outcomes of the APSI trial, which demonstrated a significant reduction in post-infarction mortality [3]. This evidence directly supports its procurement and use for secondary prevention in post-MI patients where other beta-blockers with ISA have not shown consistent benefit, making it a targeted, evidence-driven choice.

Use in Patients with a History of CNS Side Effects from Lipophilic Beta-Blockers

Based on its low lipophilicity and a brain-to-plasma ratio (0.71) that is approximately 98% lower than that of propranolol (38.0) [4], acebutolol is a rational alternative for patients who have experienced intolerable CNS side effects (e.g., fatigue, depression, sleep disturbances) from highly lipophilic beta-blockers. This pharmacokinetic distinction allows for continued beta-blocker therapy with a predicted lower CNS adverse event burden.

Procurement for Formulary Inclusion as a Tolerability-Optimized Beta-Blocker

For healthcare systems or formularies, the evidence of significantly fewer patient withdrawals due to adverse effects compared to propranolol [5] positions acebutolol as a potentially more cost-effective option in the long term. This is due to improved patient adherence and reduced costs associated with managing side effects and therapy switching, providing a strong pharmacoeconomic rationale for its inclusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acebutolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.